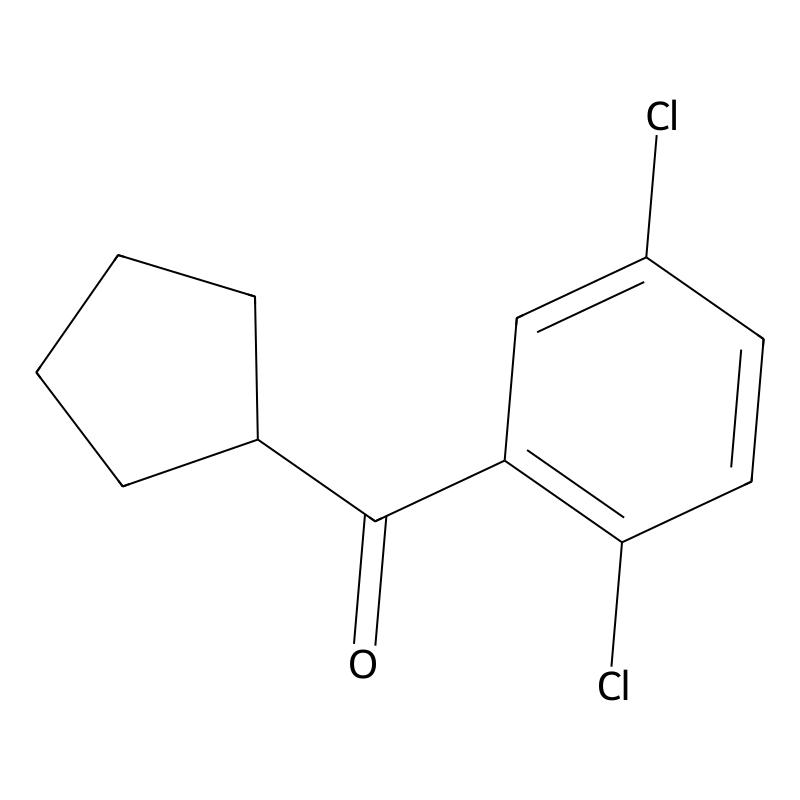

Cyclopentyl 2,5-dichlorophenyl ketone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Cyclopentyl 2,5-dichlorophenyl ketone is an organic compound characterized by its molecular formula . It features a cyclopentyl group bonded to a 2,5-dichlorophenyl moiety through a ketone functional group, specifically classified as cyclopentyl(2,5-dichlorophenyl)methanone. This compound appears as a yellow oil and is notable for its unique structural arrangement that combines both cycloaliphatic and aromatic characteristics, which influences its chemical reactivity and potential applications in various fields such as pharmaceuticals and agrochemicals .

- Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

- Electrophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation, facilitated by reagents like nitric acid or bromine .

The specific products formed from these reactions depend on the conditions and reagents used.

Research into the biological activity of cyclopentyl 2,5-dichlorophenyl ketone suggests potential applications in medicinal chemistry. The compound may exhibit enzyme inhibition properties and interact with various biological targets, making it a candidate for further investigation in drug development. Studies have explored its role in modulating protein-ligand interactions, which is crucial for understanding its therapeutic potential .

The synthesis of cyclopentyl 2,5-dichlorophenyl ketone can be achieved through several methods:

- Hydrolysis of Esters: One common synthetic route involves the hydrolysis of 2-cyclopentyl benzoylacetate in basic solvents. This method is favorable due to its environmentally friendly solvents and high yield.

- Palladium-Catalyzed Cross-Coupling Reactions: In industrial settings, advanced catalytic processes such as the Suzuki–Miyaura coupling are employed for efficient production. These methods allow for mild reaction conditions and high functional group tolerance .

Cyclopentyl 2,5-dichlorophenyl ketone serves various roles in scientific research and industry:

- Organic Synthesis: It acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Biological Research: The compound is utilized in studies focusing on enzyme inhibition and protein interactions.

- Fine Chemicals Production: It is involved in the manufacture of specialty materials and fine chemicals .

Studies examining the interactions of cyclopentyl 2,5-dichlorophenyl ketone with biological molecules have revealed insights into its mechanism of action. The compound may interact with enzymes or receptors, influencing cellular pathways and biological processes. Understanding these interactions is critical for assessing its potential therapeutic applications .

Several compounds share structural similarities with cyclopentyl 2,5-dichlorophenyl ketone. Here are some notable examples:

- Cyclopentyl phenyl ketone

- Cyclopentyl methyl ketone

- 2,3-Dimethylphenyl ketone

- Cyclopentyl 3,5-dichlorophenyl ketone

Uniqueness

Cyclopentyl 2,5-dichlorophenyl ketone stands out due to the combination of both cyclopentyl and dichlorophenyl groups. This unique structural feature imparts distinct chemical properties and reactivity compared to similar compounds. Its dual functionality enhances its utility in synthetic chemistry and biological research applications .

Molecular Formula and Weight Analysis

The molecular composition of cyclopentyl 2,5-dichlorophenyl ketone is defined by the molecular formula C₁₂H₁₂Cl₂O [1] [3] [4]. This formula indicates the presence of twelve carbon atoms, twelve hydrogen atoms, two chlorine atoms, and one oxygen atom within the molecular structure. The molecular weight of this compound has been consistently reported as 243.13 grams per mole across multiple authoritative sources [1] [3] [5].

Table 1: Fundamental Molecular Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₂Cl₂O | [1] [3] |

| Molecular Weight | 243.13 g/mol | [1] [3] [5] |

| Chemical Abstracts Service Number | 898791-84-9 | [1] [3] |

| Exact Mass | 242.0265204 Da | [1] |

| Monoisotopic Mass | 242.0265204 Da | [1] |

The exact mass determination reveals a value of 242.0265204 daltons, providing precise molecular weight information essential for mass spectrometric analysis [1]. Additional computational properties include a topological polar surface area of 17.1 Ų, which indicates relatively low polarity characteristics [1]. The compound exhibits zero formal charge and contains fifteen heavy atoms, reflecting its substantial molecular complexity [1].

Structural Representation and Bonding

The structural architecture of cyclopentyl 2,5-dichlorophenyl ketone is characterized by three distinct molecular regions connected through covalent bonding networks [1]. The central carbonyl group serves as the primary structural linkage, connecting the cyclopentyl ring system to the dichlorophenyl aromatic moiety [6] [7].

The carbonyl carbon adopts sp² hybridization, forming three sigma bonds in a trigonal planar geometry with the remaining unhybridized 2p orbital participating in pi bonding with the oxygen atom [6] [7] [8]. This arrangement results in a carbon-oxygen double bond with characteristic length of approximately 1.22 angstroms [9] [10]. The carbonyl group exhibits significant polarity due to the electronegativity difference between carbon and oxygen, creating a partial positive charge on carbon and partial negative charge on oxygen [6] [7] [8].

Table 2: Bond Length Characteristics

| Bond Type | Length (Å) | Bond Strength | Reference |

|---|---|---|---|

| Carbon-Oxygen Double Bond | 1.22 | 176-179 kcal/mol | [9] [10] |

| Carbon-Carbon Single Bond | 1.54 | Standard | [10] |

| Carbon-Chlorine Bond | 1.79 | Standard | [10] |

The dichlorophenyl moiety contains six-membered aromatic ring carbons exhibiting sp² hybridization with delocalized pi electron systems [11] [12]. The chlorine substituents occupy the 2- and 5-positions on the phenyl ring, creating specific electronic and steric effects that influence the overall molecular properties [11] [13].

The cyclopentyl ring consists of five carbon atoms arranged in a cyclic structure, with each carbon atom maintaining sp³ hybridization [14] [15]. The International Union of Pure and Applied Chemistry name reflects this structural arrangement as cyclopentyl-(2,5-dichlorophenyl)methanone [1].

Conformational Analysis of Cyclopentyl Ring

The cyclopentyl ring system exhibits characteristic conformational behavior distinct from other cycloalkane structures [14] [15] [16]. Unlike planar aromatic systems, the five-membered cyclopentyl ring adopts non-planar conformations to minimize ring strain and optimize molecular stability [14] [15].

The most stable conformation of the cyclopentyl ring is the envelope structure, where four carbon atoms reside approximately in the same plane while one carbon atom projects out of this plane [14] [15] [17]. This out-of-plane carbon is termed the endo carbon, and the envelope conformation effectively reduces torsional strain along the ring bonds [14] [15].

Table 3: Cyclopentyl Ring Conformational Parameters

| Conformational Property | Value | Description | Reference |

|---|---|---|---|

| Preferred Conformation | Envelope | Four carbons coplanar, one endo | [14] [15] |

| Ring Strain Energy | 26 kJ/mol | Low compared to smaller rings | [14] |

| Bond Angle | ~107° | Close to tetrahedral optimal | [14] |

| Pseudorotation Barrier | ~2.8 cm⁻¹ | Rapid interconversion | [16] |

The envelope conformation undergoes rapid pseudorotation at room temperature, where each carbon atom alternately assumes the endo position [15] [16]. This dynamic process occurs with a pseudorotation constant of approximately 2.8 cm⁻¹, indicating facile conformational interconversion [16]. The pseudorotational motion involves ten energetically degenerate twist minima interspersed by ten bent conformers [16].

Experimental studies using femtosecond rotational Raman coherence spectroscopy have revealed that the pseudorotational levels are significantly populated up to quantum number l = ±13 at 298 Kelvin, with less than ten percent of molecules residing in the l = 0 level [16]. This conformational flexibility contrasts with the rigid geometry of the aromatic dichlorophenyl portion of the molecule.

Electronic Distribution around Carbonyl Group

The carbonyl group represents the most electronically active region within the cyclopentyl 2,5-dichlorophenyl ketone structure [6] [7] [8]. The carbon-oxygen double bond exhibits pronounced polarization due to the significant electronegativity difference between these atoms [6] [7] [18].

Molecular orbital analysis reveals that the carbonyl carbon serves as the primary electrophilic center, with the lowest unoccupied molecular orbital concentrated predominantly on this carbon atom [18] [19] [20]. The highest occupied molecular orbital corresponds to the non-bonding electrons located on the oxygen atom, equivalent to the lone pairs in Lewis structure representations [18] [20].

Table 4: Electronic Properties of Carbonyl Group

| Electronic Property | Value/Description | Reference |

|---|---|---|

| Carbon Partial Charge | δ+ (electrophilic) | [6] [7] |

| Oxygen Partial Charge | δ- (nucleophilic) | [6] [7] |

| Highest Occupied Molecular Orbital | Oxygen lone pairs | [18] [20] |

| Lowest Unoccupied Molecular Orbital | Carbon-oxygen pi* | [18] [20] |

The pi bonding orbital exhibits lower energy than the constituent atomic orbitals but remains closer in energy to oxygen, resulting in greater electron density near the oxygen atom [18]. Conversely, the pi antibonding orbital, despite being higher in energy than either atomic orbital, is energetically closer to carbon and spatially concentrated on the carbonyl carbon [18].

This electronic distribution pattern makes the carbonyl carbon susceptible to nucleophilic attack, while the oxygen atom can participate in electrophilic interactions [6] [7] [8]. The resonance contributors of the carbonyl group include the major neutral form and a minor but significant contributor where both pi electrons are localized on oxygen, creating a full negative charge on oxygen and positive charge on carbon [7] [8].

Dichlorophenyl Moiety Configuration

The dichlorophenyl portion of the molecule consists of a benzene ring substituted with chlorine atoms at the 2- and 5-positions [1] [5] [13]. This substitution pattern creates a specific electronic environment that influences both the local aromatic system and the overall molecular properties [11] [13].

The chlorine substituents exert both inductive and resonance effects on the aromatic ring system [11]. As electronegative atoms, chlorine atoms withdraw electron density from the ring through inductive effects transmitted through the sigma bonding network [11]. Simultaneously, chlorine atoms possess lone pair electrons that can participate in resonance interactions with the aromatic pi system [11].

Table 5: Dichlorophenyl Substitution Effects

| Effect Type | Description | Impact on Ring | Reference |

|---|---|---|---|

| Inductive Effect | Electron withdrawal through sigma bonds | Decreased electron density | [11] |

| Resonance Effect | Lone pair donation to pi system | Increased electron density at ortho/para | [11] |

| Combined Effect | Net electron withdrawal | Deactivation of aromatic ring | [11] |

The 2,5-dichlorophenyl substitution pattern results in chlorine atoms positioned at non-adjacent ring positions, minimizing steric interactions while maximizing electronic effects [13]. This configuration influences the chemical shift patterns observed in nuclear magnetic resonance spectroscopy and affects the overall reactivity profile of the aromatic system [13].

The aromatic ring maintains planar geometry with carbon-carbon bond lengths of approximately 1.38 angstroms, characteristic of benzene ring systems [10]. The carbon-chlorine bonds exhibit lengths of approximately 1.74 angstroms for aromatic carbon-chlorine connections [10].

The dichlorophenyl moiety contributes significantly to the overall molecular properties, including the compound's lipophilicity as reflected in the XLogP3-AA value of 4.4 [1]. This high lipophilicity value indicates preferential solubility in organic solvents compared to aqueous media [5].